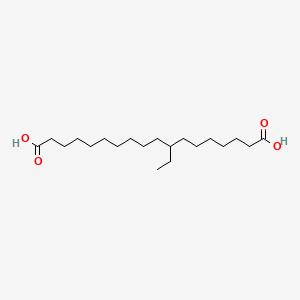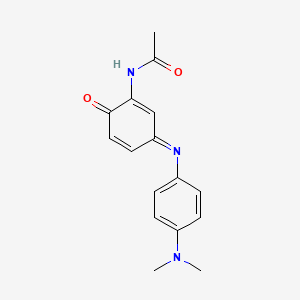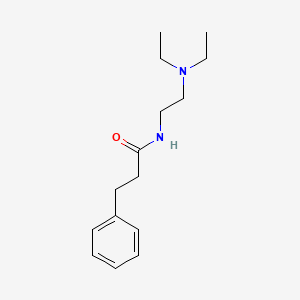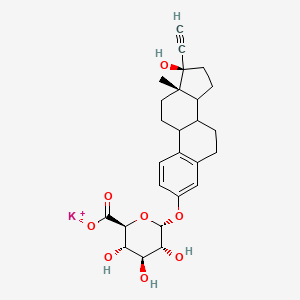
17A-Ethynylestradiol 17B-(A-glucuronide)potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17A-Ethynylestradiol 17B-(A-glucuronide)potassium: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of an ethynyl group at the 17A position and a glucuronide moiety at the 17B position, which is conjugated with potassium. It is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17A-Ethynylestradiol 17B-(A-glucuronide)potassium typically involves multiple steps. The starting material is often estradiol, which undergoes ethynylation at the 17A position. This is followed by glucuronidation at the 17B position. The final step involves the conjugation of the glucuronide moiety with potassium to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the glucuronide moiety.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs.
科学的研究の応用
Chemistry: In chemistry, 17A-Ethynylestradiol 17B-(A-glucuronide)potassium is used as a reference compound in analytical studies and as a starting material for the synthesis of other estrogen derivatives.
Biology: In biological research, this compound is used to study estrogen receptor interactions and the metabolic pathways of estrogen conjugates.
Medicine: In medicine, it is used in the development of hormone replacement therapies and contraceptives. Its unique structure allows for the study of estrogenic activity and its effects on various tissues.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a standard in quality control processes.
作用機序
The mechanism of action of 17A-Ethynylestradiol 17B-(A-glucuronide)potassium involves its interaction with estrogen receptors. The ethynyl group enhances its binding affinity to the receptor, while the glucuronide moiety facilitates its excretion. Upon binding to the receptor, it modulates the transcription of estrogen-responsive genes, leading to various physiological effects.
類似化合物との比較
Ethinylestradiol: A synthetic estrogen used in contraceptives.
Estradiol glucuronide: A naturally occurring estrogen conjugate.
Estrone sulfate: Another estrogen conjugate used in hormone replacement therapy.
Uniqueness: 17A-Ethynylestradiol 17B-(A-glucuronide)potassium is unique due to its dual modification at the 17A and 17B positions, which enhances its stability and bioavailability. This makes it a valuable compound for research and therapeutic applications.
特性
分子式 |
C26H31KO8 |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
potassium;(2S,3S,4S,5R,6R)-6-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H32O8.K/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31;/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31);/q;+1/p-1/t16?,17?,18?,19-,20-,21+,22-,24-,25-,26-;/m0./s1 |
InChIキー |
RBBJHCKDRRZMGQ-GHDGYVMMSA-M |
異性体SMILES |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[K+] |
正規SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


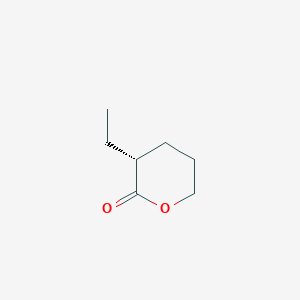
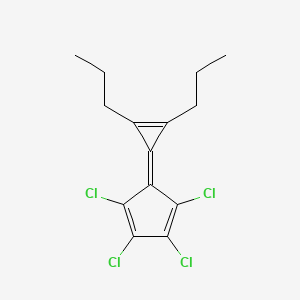
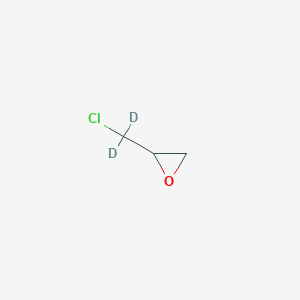
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
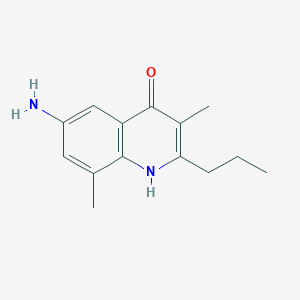
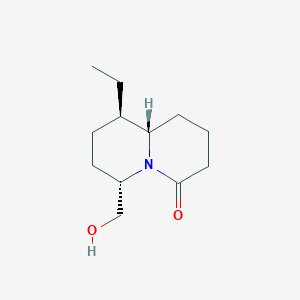
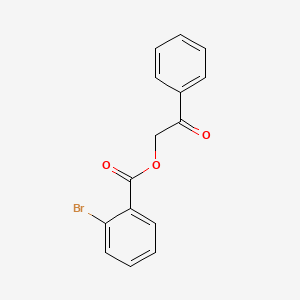

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
